氰虫酰胺

概述

描述

Cyantraniliprole is an insecticide belonging to the ryanoid class, specifically a diamide insecticide. It is known for its effectiveness against a wide range of pests, including those that have developed resistance to other classes of insecticides. Cyantraniliprole is approved for use in several countries, including the United States, Canada, China, and India .

科学研究应用

氰虫酰胺在科学研究中具有广泛的应用,包括:

农业: 它被用作广谱杀虫剂来控制各种作物中的害虫,包括蔬菜、水果和观赏植物.

生物学: 氰虫酰胺被研究其对昆虫生理的影响及其控制害虫种群的潜力.

作用机理

氰虫酰胺通过靶向昆虫肌肉细胞中的烟碱受体来发挥其作用。它与这些受体结合,导致不受调节的激活,并导致细胞内钙储存的耗竭。 这会导致持续的肌肉收缩、瘫痪,并最终导致昆虫死亡 . 该过程中涉及的分子靶标和途径对昆虫的生理机能具有特异性,使氰虫酰胺对多种害虫具有高度的有效性 .

作用机制

Target of Action

Cyantraniliprole is a second-generation ryanodine receptor insecticide . The primary target of Cyantraniliprole is the ryanodine receptor channels in insect striated muscle cells . These receptors play a critical role in muscle function by regulating the release of calcium from intracellular stores into the cell cytoplasm .

Mode of Action

Cyantraniliprole binds to and activates the ryanodine receptors, causing an unregulated release of calcium . This uncontrolled release of calcium leads to internal calcium store depletion and impaired regulation of muscle contraction . The result is continuous muscular contraction, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The activation of ryanodine receptors by Cyantraniliprole disrupts the normal biochemical pathways in insects. The unregulated release of calcium disrupts the normal functioning of the muscles, leading to paralysis . This disruption affects the insect’s ability to move, feed, and perform other vital functions, ultimately leading to its death .

Pharmacokinetics

Cyantraniliprole is readily absorbed in rats, and the absorption is similar at 10 and 150 mg/kg bw . The majority of the absorption occurs during the first 24 hours (85% of the absorbed radioactivity), and the peak plasma concentration (Cmax) is reached approximately 2 hours after dosing . Following oral dosing, the majority of the dose is extensively distributed throughout the body . The absorbed Cyantraniliprole is readily and extensively metabolized, mainly by hydroxylation of methylphenyl and N-methyl carbon .

Result of Action

The result of Cyantraniliprole’s action is the paralysis and eventual death of the insect . By disrupting normal muscle function, the insect is unable to move or feed, leading to its death . This makes Cyantraniliprole an effective insecticide against a variety of pests .

Action Environment

Cyantraniliprole is used in a variety of environments to control insect pests in fruit crops, tree nuts, oil seed crops, cotton, grapes, rice, vegetables, ornamentals, and turf . It is approved for use in the United States, Canada, China, and India . It’s important to note that cyantraniliprole is likely to adversely affect about 41% of endangered or threatened species . Therefore, its use must be carefully managed to minimize its impact on non-target species and the environment .

生化分析

Biochemical Properties

Cyantraniliprole plays a crucial role in biochemical reactions by targeting the ryanodine receptors in insect muscle cells. These receptors are essential for calcium ion regulation within the cells. Cyantraniliprole binds to and activates these receptors, leading to the release of calcium ions from internal stores. This unregulated calcium release results in continuous muscle contraction, paralysis, and eventually, the death of the insect . The compound interacts primarily with the ryanodine receptor proteins, disrupting their normal function and causing a cascade of biochemical events that are lethal to the target pests.

Cellular Effects

Cyantraniliprole has significant effects on various types of cells and cellular processes. In insect cells, it disrupts normal muscle function by causing unregulated calcium release, leading to muscle cramps, paralysis, and death . This disruption affects cell signaling pathways, particularly those involved in muscle contraction and relaxation. Additionally, cyantraniliprole influences gene expression related to calcium regulation and muscle function, further exacerbating its toxic effects on insect cells . The compound’s impact on cellular metabolism includes the depletion of internal calcium stores, which is critical for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of cyantraniliprole involves its binding to the ryanodine receptors in insect muscle cells. This binding leads to the activation of these receptors, causing the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm . The excessive calcium in the cytoplasm triggers continuous muscle contraction, leading to paralysis and death of the insect. Cyantraniliprole’s unique mechanism of action makes it effective against pests that have developed resistance to other insecticides, as it targets a different molecular pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyantraniliprole have been observed to change over time. The compound is relatively stable, with its insecticidal activity persisting for several days after application . Studies have shown that cyantraniliprole causes dose-dependent mortality in various insect species, with significant effects observed within the first 7 to 28 days after exposure . Long-term effects include sustained muscle paralysis and eventual death of the insects. The stability and persistence of cyantraniliprole make it an effective insecticide for prolonged pest control.

Dosage Effects in Animal Models

The effects of cyantraniliprole vary with different dosages in animal models. At sublethal doses, cyantraniliprole has been shown to prolong larval and pupal duration, extend mean generation time, and reduce reproductive rates in insects . Higher doses result in increased mortality and more severe toxic effects. In mammalian models, the compound exhibits low acute toxicity, with no significant adverse effects observed at lower doses . At higher doses, cyantraniliprole can cause liver and thyroid toxicity, indicating the importance of dosage regulation in its application .

Metabolic Pathways

Cyantraniliprole is metabolized primarily through hydroxylation of the methylphenyl and N-methyl carbon atoms . Further metabolism involves N-methylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide bridge cleavage, and amine hydrolysis. These metabolic pathways result in the formation of various metabolites, which are excreted through urine and feces. The compound’s metabolism is extensive, ensuring its rapid clearance from the body and reducing the risk of bioaccumulation .

Transport and Distribution

Cyantraniliprole is absorbed by plant roots and translocated to other parts of the plant through the xylem . It exhibits both acropetal (upward) and basipetal (downward) translocation, allowing it to reach target pests effectively. In animal models, cyantraniliprole is distributed throughout the body, with higher concentrations observed in the liver and thyroid . The compound’s ability to move within plant and animal systems enhances its effectiveness as an insecticide.

Subcellular Localization

Within cells, cyantraniliprole localizes primarily to the sarcoplasmic reticulum, where it interacts with the ryanodine receptors . This localization is critical for its mechanism of action, as the sarcoplasmic reticulum is the main storage site for calcium ions in muscle cells. By targeting this organelle, cyantraniliprole effectively disrupts calcium regulation and induces muscle paralysis. The compound’s subcellular localization ensures its precise action on the target receptors, minimizing off-target effects.

准备方法

氰虫酰胺可以通过多种方法合成。一种常见的合成路线涉及制备关键中间体,例如 3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羧酸。然后将该中间体与其他试剂反应形成最终产物。 反应条件通常涉及使用如乙腈之类的溶剂和催化剂来促进反应 .

氰虫酰胺的工业生产方法通常涉及一步合成工艺,该工艺高效且经济。 该方法减少了所需的步骤数量并最大限度地减少了副产物的形成,使其对环境友好 .

化学反应分析

氰虫酰胺会发生各种化学反应,包括:

氧化: 氰虫酰胺在特定条件下可以被氧化形成不同的氧化产物。

还原: 还原反应可用于修饰氰虫酰胺中存在的官能团。

取代: 氰虫酰胺可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

相似化合物的比较

氰虫酰胺与其他二酰胺类杀虫剂类似,如氟苯酰胺和氯虫酰胺。它具有使其脱颖而出的独特特性:

氟苯酰胺: 与氰虫酰胺一样,氟苯酰胺靶向烟碱受体,但具有不同的化学结构和活性谱.

氯虫酰胺: 该化合物也靶向烟碱受体,但其化学结构和具体应用不同.

属性

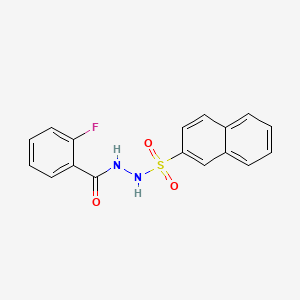

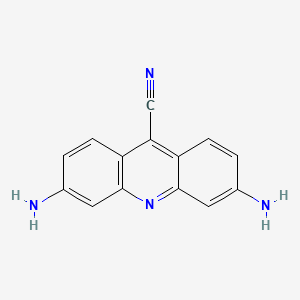

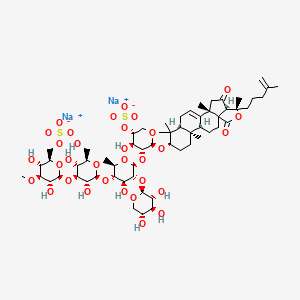

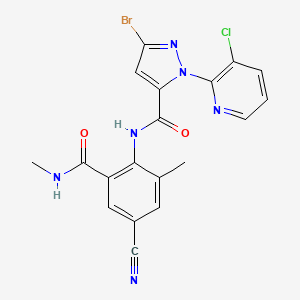

IUPAC Name |

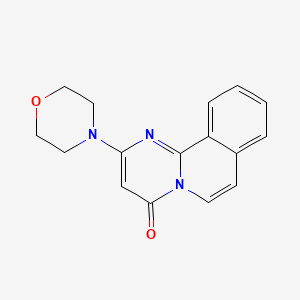

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUIBGJRQBEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058174 | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

736994-63-1 | |

| Record name | Cyantraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736994-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyantraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANTRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cyantraniliprole?

A1: Cyantraniliprole belongs to the anthranilic diamide class of insecticides, which act as ryanodine receptor activators. [, , ] It selectively binds to ryanodine receptors (RyRs) found in insect muscle cells. [] This binding triggers an uncontrolled release of calcium ions (Ca2+) from internal stores within the muscle cells. []

Q2: What are the downstream effects of cyantraniliprole binding to ryanodine receptors?

A2: The uncontrolled release of Ca2+ leads to the depletion of calcium stores, disrupting muscle function and ultimately causing paralysis and death in insects. [, , , ]

Q3: How does cyantraniliprole's selectivity for insect ryanodine receptors impact its safety profile?

A3: Cyantraniliprole exhibits low toxicity to mammals, including humans, due to its selective binding affinity for insect RyRs. [, ] Studies have shown minimal effects on honeybees and other beneficial insects at recommended application rates. [, , ]

Q4: Which insect pests are effectively controlled by cyantraniliprole?

A4: Cyantraniliprole demonstrates broad-spectrum activity against various insect pests, including:

- Lepidoptera: Spodoptera litura (tobacco cutworm), Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), Ostrinia furnacalis (Asian corn borer), Spodoptera frugiperda (fall armyworm). [, , , , , , ]

- Hemiptera: Bemisia tabaci (whitefly), Myzus persicae (green peach aphid), Aphis gossypii (cotton aphid), Diaphorina citri (Asian citrus psyllid). [, , , , , , , , ]

- Coleoptera: Scelodonta strigicollis (coffee flea beetle), Agrotis ipsilon (black cutworm). [, ]

- Diptera: Liriomyza trifolii (serpentine leafminer), Bactrocera dorsalis (oriental fruit fly), Rhagoletis indifferens (western cherry fruit fly). [, , , ]

Q5: What are the different application methods for cyantraniliprole?

A5: Cyantraniliprole can be applied using various methods, including:

- Foliar sprays: Direct application onto the leaves of plants. [, , , , , ]

- Seed treatments: Coating seeds with the insecticide before planting, providing systemic protection to seedlings as they grow. [, , ]

- Soil treatments: Drenching the soil around the base of plants for systemic uptake by roots. [, ]

- Bait formulations: Used for attracting and killing specific insect pests. [, ]

Q6: How does cyantraniliprole behave in the environment after application?

A6: Cyantraniliprole is characterized by low water solubility (about 0.01 g/L), which limits its leaching potential in soil. [] It exhibits a relatively short half-life in soil, ranging from 2.6 to 87 days, depending on environmental factors such as temperature and soil type. [, , ]

Q7: Does cyantraniliprole accumulate in the environment?

A7: Cyantraniliprole does not have a tendency to accumulate in the soil following repeated applications, according to label instructions. [] Its rapid degradation in soil minimizes the risk of long-term environmental contamination.

Q8: How do residues of cyantraniliprole behave in plants?

A8: Cyantraniliprole can translocate within plants, primarily through the xylem, leading to its presence in various plant tissues, including leaves, stems, and fruits. [, , , ] The extent of translocation and residue levels depend on factors such as plant species, application method, and time elapsed after application.

Q9: Are there any concerns about cyantraniliprole residues in food crops?

A9: Maximum residue limits (MRLs) for cyantraniliprole have been established in various countries to ensure food safety. [, , ] Proper application timing and adherence to pre-harvest intervals are crucial for minimizing residues in harvested crops.

Q10: Has resistance to cyantraniliprole been reported in insect populations?

A10: Cases of resistance or reduced susceptibility to cyantraniliprole have been documented in some insect populations, highlighting the need for effective resistance management strategies. [, , , , , ]

Q11: What are the potential mechanisms of resistance to cyantraniliprole?

A11: Several mechanisms can contribute to cyantraniliprole resistance, including:

- Target-site mutations: Changes in the amino acid sequence of the ryanodine receptor can reduce the binding affinity of cyantraniliprole. [, , ]

- Metabolic resistance: Increased detoxification of the insecticide by enzymes within the insect, such as cytochrome P450s, can reduce its efficacy. [, , , ]

Q12: How can the development of resistance to cyantraniliprole be mitigated?

A12: Implementing resistance management strategies is essential for prolonging the effectiveness of cyantraniliprole. These strategies include:

- Rotation with insecticides possessing different modes of action: This helps prevent the selection pressure on a single target site and reduces the likelihood of resistance development. [, , ]

- Monitoring insect populations for resistance: Regular monitoring of field populations for changes in susceptibility to cyantraniliprole is crucial for early detection of resistance development and timely implementation of alternative control measures. [, , , ]

- Preserving and enhancing biological control: Encouraging the presence and activity of natural enemies of target pests can contribute to long-term pest management and reduce reliance on insecticides. [, ]

Q13: What analytical methods are commonly employed for detecting and quantifying cyantraniliprole residues?

A13: Several analytical methods are available for analyzing cyantraniliprole residues in various matrices, with the most widely used being:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is commonly employed for the quantification of cyantraniliprole and its metabolites in complex matrices, such as plant tissues, soil, and water. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers a robust method for analyzing cyantraniliprole in various matrices. []

Q14: What are some areas of ongoing research on cyantraniliprole?

A14: Ongoing research efforts are focused on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。